molecular formula C23H37N5O7S B606122 Biotin-PEG11-Mal CAS No. 1334172-60-9

Biotin-PEG11-Mal

Cat. No.: B606122
CAS No.: 1334172-60-9
M. Wt: 527.6 g/mol
InChI Key: GOXNMAJPVSWBDC-UHFFFAOYSA-N
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Description

Biotin-PEG11-Mal, also known as Biotin-PEG11-Maleimide, is a PEGylated biotin reagent containing a maleimide group. The maleimide moiety reacts specifically with sulfhydryl groups (at pH 6.5-7.5) to form a thioether linkage. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media of the molecules conjugated to the biotin compound .

Mechanism of Action

Target of Action

Biotin-PEG11-Mal primarily targets sulfhydryl groups on proteins. These sulfhydryl groups are typically found on cysteine residues within proteins. The maleimide group in this compound reacts specifically with these sulfhydryl groups to form stable thioether bonds .

Mode of Action

The maleimide moiety of this compound interacts with free sulfhydryl groups at a pH range of 6.5-7.5. This interaction results in the formation of a stable thioether linkage. The biotin moiety, a small vitamin, binds with high affinity to avidin or streptavidin proteins, facilitating the biotinylation of the target protein .

Biochemical Pathways

this compound is often used in bioconjugation and protein labeling. By attaching biotin to proteins, it enables the use of avidin-biotin technology for various applications such as protein purification, detection, and immobilization. This biotinylation can affect pathways involving protein-protein interactions, signal transduction, and cellular localization .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The PEGylation (attachment of polyethylene glycol) increases the solubility and stability of the compound in aqueous solutions, enhancing its bioavailability. The biotinylated proteins can be efficiently purified and detected due to the strong biotin-avidin interaction .

Result of Action

At the molecular level, the action of this compound results in the biotinylation of target proteins. This modification can enhance the detection sensitivity in assays, facilitate protein purification, and enable the study of protein interactions. At the cellular level, biotinylated proteins can be tracked and analyzed, providing insights into their function and dynamics within the cell .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as pH, temperature, and the presence of reducing agents. The maleimide group reacts optimally with sulfhydryl groups at a pH of 6.5-7.5. The PEG spacer arm increases solubility and reduces steric hindrance, making the compound effective in various aqueous environments. Proper storage conditions (e.g., -20°C) are essential to maintain its stability .

This compound is a versatile tool in biochemical research, enabling precise protein modification and facilitating a wide range of applications in molecular biology and biochemistry.

: BPS Bioscience : Thermo Fisher Scientific : TargetMol

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG11-Mal is synthesized by conjugating biotin with a PEG spacer arm and a maleimide group. The maleimide moiety is introduced through a reaction with a sulfhydryl-reactive reagent. The typical reaction conditions involve maintaining a pH of 6.5-7.5 to ensure the specificity of the maleimide group for sulfhydryl groups .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the final product to achieve high purity levels (typically 98%) and ensuring stability for storage at -20°C .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG11-Mal primarily undergoes substitution reactions where the maleimide group reacts with sulfhydryl groups to form stable thioether bonds. This reaction is highly specific and efficient under near-neutral pH conditions .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include sulfhydryl-containing compounds such as cysteine residues in proteins. The reaction conditions typically involve buffers like phosphate-buffered saline (PBS) at pH 6.5-7.5 .

Major Products Formed

The major product formed from the reaction of this compound with sulfhydryl groups is a biotinylated and PEGylated molecule, which is highly soluble in aqueous media and exhibits reduced aggregation .

Properties

CAS No.

1334172-60-9

Molecular Formula

C23H37N5O7S

Molecular Weight

527.6 g/mol

IUPAC Name

N-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C23H37N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h16-17,22H,1-15H2,(H,24,29)(H,25,30)(H2,26,27,33)

InChI Key

GOXNMAJPVSWBDC-UHFFFAOYSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2

Canonical SMILES

C1CC(=O)N(C1=O)CCC(=O)NCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1334172-60-9

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Biotin-PEG11-Mal

Origin of Product

United States

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